molecular formula C9H15BrO4 B1619329 Malonic acid, bromoethyl-, diethyl ester CAS No. 29237-78-3

Malonic acid, bromoethyl-, diethyl ester

Cat. No. B1619329
CAS RN: 29237-78-3
M. Wt: 267.12 g/mol
InChI Key: CNDSZGJUDZRYST-UHFFFAOYSA-N
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Description

Malonic acid, also known as propanedioic acid, is a dicarboxylic acid with the structure CH2(COOH)2 . Its esters and salts are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .


Synthesis Analysis

Malonic ester synthesis is a synthetic procedure used to convert a compound that has the general structural formula 1 into a carboxylic acid that has the general structural formula 2 . This reaction specifically converts alkyl halides to carboxylic acids . A more direct method to convert 3 into 4 is the reaction of 3 with the enolate ion (5) of ethyl acetate followed by hydrolysis of the resultant ester .


Molecular Structure Analysis

The structure of malonic acid has been determined by X-ray crystallography . It is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates .


Chemical Reactions Analysis

Malonic ester synthesis consists of four consecutive reactions . These include an acid-base reaction, a nucleophilic substitution reaction, ester hydrolysis (using saponification), and decarboxylation . All of these steps together form the Malonic ester synthesis .


Physical And Chemical Properties Analysis

Malonic acid has a molar mass of 104.061 g·mol−1 . It has a density of 1.619 g/cm3 . It decomposes at a melting point of 135 to 137 °C . It is soluble in water at 763 g/L . It has pKa values of 2.83 and 5.69 .

Safety And Hazards

Malonic acid is classified as an irritant and has acute toxicity (oral, dermal, inhalation), category 4 corrosive, and causes serious eye damage, category 1 . It is harmful if swallowed and causes serious eye damage . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, not eating, drinking or smoking when using this product, and washing skin thoroughly after handling .

Future Directions

Malonic ester synthesis can be adapted to synthesize compounds that have the general structural formula 6 . This synthesis provides a more convenient alternative to convert 3 to 4 . It is used in the manufacture of medicines, for the synthesis of barbiturates, as well as sedatives and anticonvulsants . It is also used in organic synthesis .

properties

IUPAC Name

diethyl 2-bromo-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDSZGJUDZRYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183491
Record name Malonic acid, bromoethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonic acid, bromoethyl-, diethyl ester

CAS RN

29237-78-3
Record name Malonic acid, bromoethyl-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029237783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, bromoethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 10 mL round-bottom flask, 1.88 g of diethyl ethylmalonate (10 mmol), 2.18 g of bromotrichloromethane (11 mmol), 79 mg of tetra-n-butylammonium fluoride trihydrate (0.25 mmol), and 69 mg of potassium carbonate (0.5 mmol) were stirred at 24° C. for 1 h. An exothermic reaction caused the temperature of the mixture to rise to 40° C. After filtration of the solids, the solution was found to contain 2.5 g (95% yield) of diethyl α-bromo-α-ethylmalonate.
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
79 mg
Type
catalyst
Reaction Step One
Quantity
69 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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